molecular formula C₂₂H₃₁N₅O₅ B1141145 N-Hydroxy Melagatran CAS No. 192939-72-3

N-Hydroxy Melagatran

Numéro de catalogue B1141145
Numéro CAS: 192939-72-3
Poids moléculaire: 445.51
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Hydroxy Melagatran is an N-Hydroxyguanidine prodrug and an intermediate in the preparation of Melagatran . It’s a molecule that contains a total of 65 bonds .


Synthesis Analysis

The biosynthesis of N-Hydroxy Melagatran involves the NMO MbaC and leads to products with various N-O functional units .


Molecular Structure Analysis

The N-Hydroxy Melagatran molecule contains a total of 65 bond(s); 34 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) .


Chemical Reactions Analysis

N-Hydroxy Melagatran is a prodrug, and hence, it requires in vivo conversion to the active agent, melagatran . The activation of N-Hydroxy Melagatran is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .


Physical And Chemical Properties Analysis

Melagatran pharmacokinetics were consistent across the studied doses and duration of treatment, and were described by a one-compartment model with first-order absorption and elimination . Clearance of melagatran was correlated to creatinine clearance, which was the most important predictor of melagatran exposure .

Applications De Recherche Scientifique

  • Development as a Prodrug : N-Hydroxy Melagatran is used as a prodrug for melagatran, a direct thrombin inhibitor. This approach enhances oral bioavailability, which is otherwise poor due to the strong basicity of amidine functional groups in drugs like melagatran (Clement & Lopian, 2003).

  • Radio-Labeling for Research : N-Hydroxy Melagatran has been used in the radiosynthesis of [11C]ximelagatran for research purposes. This process involves palladium-catalyzed cyanation followed by a reaction with hydroxylamine, which is significant for understanding the metabolism and pharmacokinetics of these drugs (Airaksinen et al., 2008).

  • Inhibition of Cytochrome P450-Mediated Drug-Drug Interactions : Ximelagatran, a prodrug of melagatran, which involves N-Hydroxy Melagatran as an intermediate, shows a low potential for cytochrome P450-mediated drug-drug interactions. This is important for its safety profile in clinical applications (Bredberg et al., 2003).

  • Clinical Applications in Thromboembolism : Ximelagatran, converted from N-Hydroxy Melagatran, has been studied for its application in the prevention and treatment of thromboembolic diseases, showing promising results in terms of pharmacodynamics and pharmacokinetics (Sarich et al., 2003).

  • Inhibition of Thrombin Generation : The use of melagatran, for which N-Hydroxy Melagatran is a prodrug, in inhibiting thrombin generation and fibrinolytic enzymes has been confirmed, highlighting its therapeutic potential in clotting disorders (Gustafsson et al., 1998).

  • Reversible Metabolism of N-Hydroxylated Compounds : N-Hydroxy Melagatran has been studied for its reversible metabolism, which is crucial for its function as a prodrug. The reduction of N-hydroxylated compounds like N-Hydroxy Melagatran to amidines is a key step in the bioactivation of these prodrugs (Clement, 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

The pharmacokinetics of melagatran in NVAF patients were predictable, and consistent with results from previously studied patient populations. Dose individualisation was predicted to have a low impact on pharmacokinetic variability, supporting the use of a fixed-dose regimen of ximelagatran for long-term anticoagulant therapy in the majority of NVAF patients .

Propriétés

IUPAC Name

2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPUHXUEGZHFLD-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311970
Record name Melagatran hydroxyamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy Melagatran

CAS RN

192939-72-3
Record name Melagatran hydroxyamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192939-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran hydroxyamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
14
Citations
B Clement, K Lopian - Drug metabolism and disposition, 2003 - ASPET
… of ximelagatran via two mono-prodrugs (N-hydroxy-melagatran and ethyl-melagatran) to melagatran … In summary, ximelagatran and N-hydroxy-melagatran are easily reduced by several …
Number of citations: 121 dmd.aspetjournals.org
OS Gudmundsson - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… As previously mentioned, the reduction on one side or the hydrolytic pathway on the other side lead to the formation of one of two possible intermediates, N-hydroxy-melagatran and …
Number of citations: 3 link.springer.com
J Yu - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… The reduction of amidoximes and hydrolysis of the ethyl ester were the major metabolic reactions observed, leading to the formation of N-hydroxy-melagatran, ethyl-melagatran, and …
Number of citations: 0 onlinelibrary.wiley.com
A Schweinitz, D Dönnecke, A Ludwig… - Bioorganic & medicinal …, 2009 - Elsevier
A novel series of matriptase inhibitors based on previously identified tribasic 3-amidinophenylalanine derivatives was prepared. The C-terminal basic group was replaced by neutral …
Number of citations: 26 www.sciencedirect.com
A Stürzebecher, D Dönnecke… - ChemMedChem …, 2007 - Wiley Online Library
… The incubation mixture consisted of 1.2 mg mL −1 microsomal or mitochondrial protein of liver or kidney (human or pig) and 1 mM substrate (prodrug 27 b or N-hydroxy-melagatran) in a …
KC Fylaktakidou, DJ Hadjipavlou-Litina… - Current …, 2008 - ingentaconnect.com
… and N-hydroxymelagatran only represent intermediates that even in in vitro studies are sometimes not detectable. The ester cleavage of ximelagatran to N-hydroxy-melagatran …
Number of citations: 106 www.ingentaconnect.com
B Kaiser - Textbook of Interventional Cardiovascular …, 2007 - books.google.com
… rapidly bioconverted to its active form melagatran via two minor intermediates, that is, ethyl-melagatran, which is formed by reduction of the hydroxyamidine, and N-hydroxy-melagatran, …
Number of citations: 1 books.google.com
J Kotthaus, T Steinmetzer, A van de Locht… - Journal of enzyme …, 2011 - Taylor & Francis
… , WX-671 (Mesupron ® )), Hoffmann-La Roche (Basel, Switzerland; Ro 48-3656, Ro 44-3888) and AstraZeneca (Mölndal, Sweden; melagatran, ethyl-melagatran, N-hydroxy-melagatran…
Number of citations: 29 www.tandfonline.com
WE Dager, TG Vondracek… - Annals of …, 2004 - journals.sagepub.com
… using recombinant forms of CYP450 expressed in lymphocytes, CYP1A2, 2A6, P2C8, 2C9, 2C19, 2D6, and 3A4, was not capable of reducing ximelagatran or n-hydroxy melagatran. …
Number of citations: 17 journals.sagepub.com
D Froriep, B Clement, F Bittner, RR Mendel… - Xenobiotica, 2013 - Taylor & Francis
… molybdenum-containing enzyme system (Havemeyer et al., Citation2006) contributes both to the activation of N-hydroxylated prodrugs like amidoximes (N-hydroxy-Melagatran), N-…
Number of citations: 49 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.